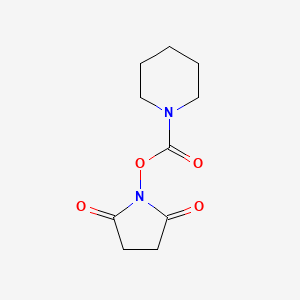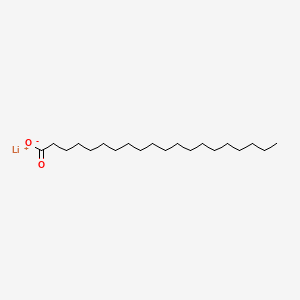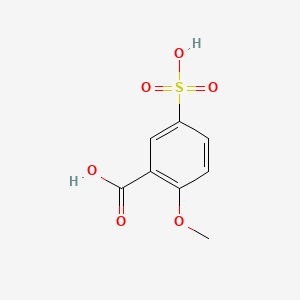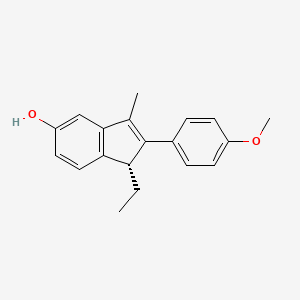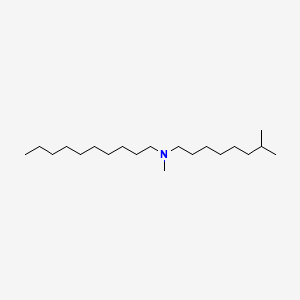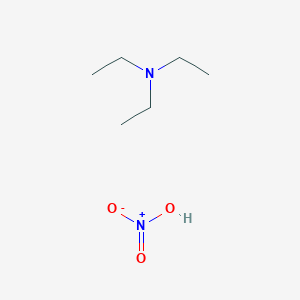
Triethylamine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:
(C2H5)3N+HNO3→(C2H5)3NHNO3
This reaction is exothermic and should be performed with proper cooling to manage the heat generated .
Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Triethylammonium nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .
Comparison with Similar Compounds
Tetraethylammonium nitrate: Similar in structure but with four ethyl groups attached to the nitrogen atom.
Tetrabutylammonium nitrate: Contains butyl groups instead of ethyl groups, leading to different solubility and reactivity properties.
Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .
Properties
CAS No. |
27096-31-7 |
|---|---|
Molecular Formula |
C6H16N2O3 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N,N-diethylethanamine;nitric acid |
InChI |
InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4) |
InChI Key |
XRDNFNGIKTYHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


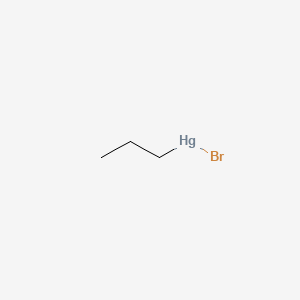
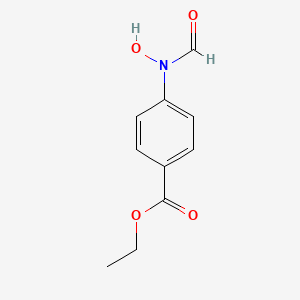
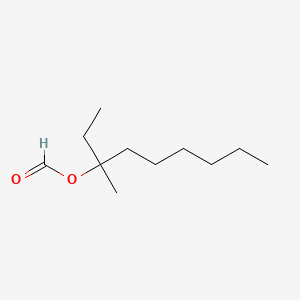
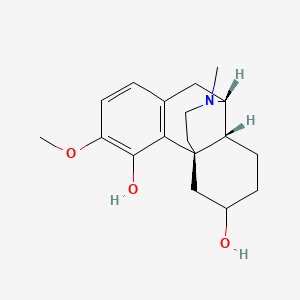

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
